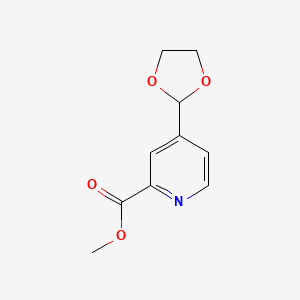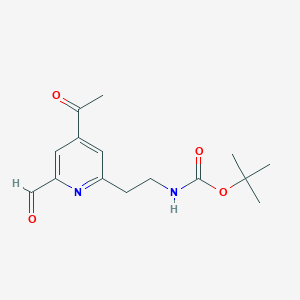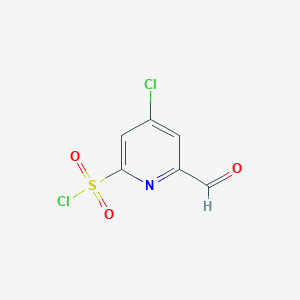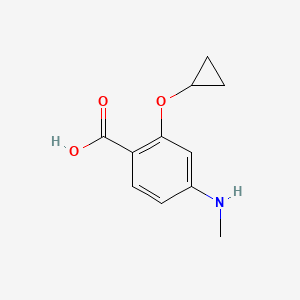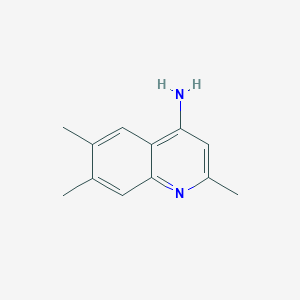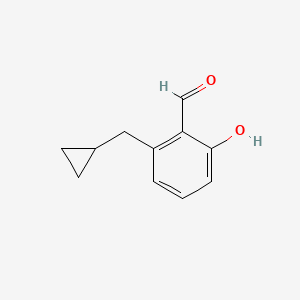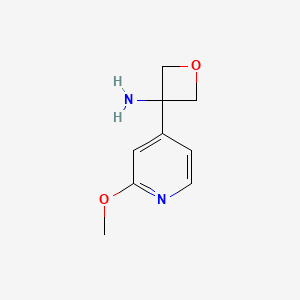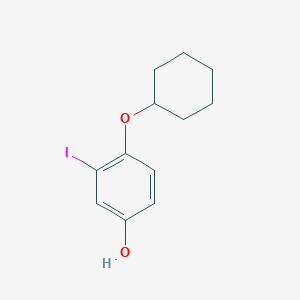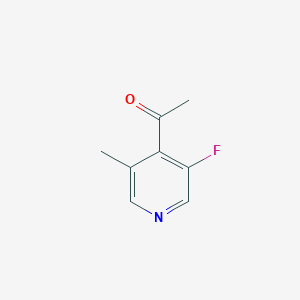
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methyl group on the pyridine ring
Preparation Methods
The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride or other fluorine-containing reagents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the methyl group can influence its overall reactivity and stability. The specific pathways involved depend on the compound’s application, whether in pharmaceuticals, agrochemicals, or other fields .
Comparison with Similar Compounds
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Fluoro-6-methylpyridin-4-yl)ethan-1-one: This compound has a similar structure but with different positions of the fluorine and methyl groups, which can affect its reactivity and applications.
1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-one:
1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: This compound includes a methoxy group instead of a methyl group, which can significantly alter its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
GZIPTRRXNMAVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



